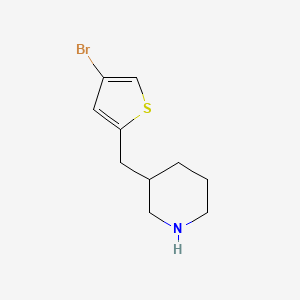
3-((4-Bromothiophen-2-yl)methyl)piperidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-((4-Bromothiophen-2-yl)methyl)piperidine is a chemical compound characterized by the presence of a brominated thiophene ring attached to a piperidine moiety. This compound is notable for its unique structural features, which include a thiophene ring substituted with a bromine atom at the 4-position and a piperidine ring connected via a methylene bridge. It is a white to light yellow solid with good solubility in common organic solvents .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-((4-Bromothiophen-2-yl)methyl)piperidine typically involves the following steps:
Bromination of Thiophene: The thiophene ring is brominated at the 4-position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron(III) bromide.
Formation of the Methylene Bridge: The brominated thiophene is then reacted with formaldehyde and a secondary amine to form the methylene bridge.
Piperidine Ring Formation: The final step involves the cyclization of the intermediate with piperidine under basic conditions to yield the target compound
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Chemischer Reaktionen
Types of Reactions
3-((4-Bromothiophen-2-yl)methyl)piperidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom on the thiophene ring can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol for nucleophilic substitution
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of the corresponding thiophene derivative without the bromine atom.
Substitution: Formation of various substituted thiophene derivatives depending on the nucleophile used
Wissenschaftliche Forschungsanwendungen
3-((4-Bromothiophen-2-yl)methyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of 3-((4-Bromothiophen-2-yl)methyl)piperidine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and altering metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-((4-Bromothiophen-2-yl)methyl)piperidine
- 2-((4-Bromothiophen-2-yl)methyl)piperidine
- 4-((4-Bromothiophen-2-yl)methyl)piperidine
Uniqueness
3-((4-Bromothiophen-2-yl)methyl)piperidine is unique due to its specific substitution pattern on the thiophene ring and the presence of a piperidine moiety. This structural arrangement imparts distinct chemical and biological properties compared to its analogs .
Eigenschaften
Molekularformel |
C10H14BrNS |
|---|---|
Molekulargewicht |
260.20 g/mol |
IUPAC-Name |
3-[(4-bromothiophen-2-yl)methyl]piperidine |
InChI |
InChI=1S/C10H14BrNS/c11-9-5-10(13-7-9)4-8-2-1-3-12-6-8/h5,7-8,12H,1-4,6H2 |
InChI-Schlüssel |
YENDCCNEQBOZJP-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CNC1)CC2=CC(=CS2)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



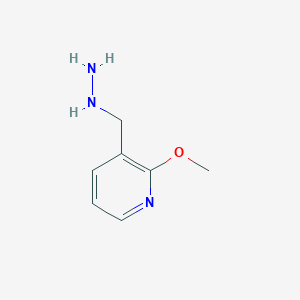

![5-(aminomethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylicaciddihydrochloride](/img/structure/B15313207.png)

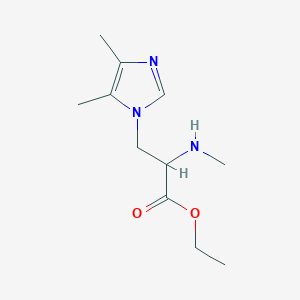
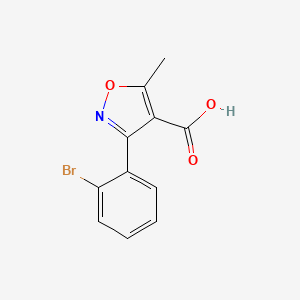
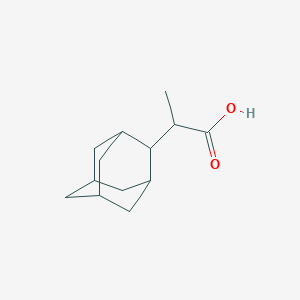
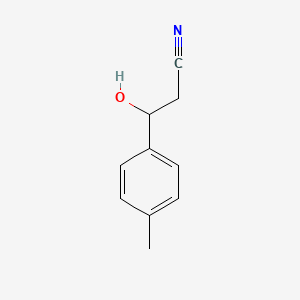
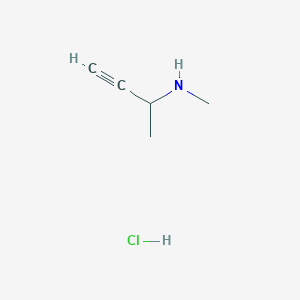
![5,5-difluoro-N-methylbicyclo[2.2.1]heptan-2-amine hydrochloride](/img/structure/B15313254.png)

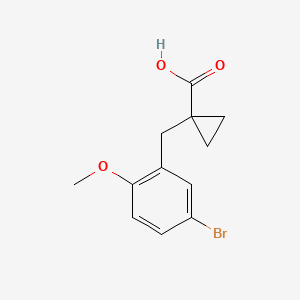
![Tert-butyl 6,6,8-trioxo-6lambda6-thia-2-azaspiro[3.4]octane-2-carboxylate](/img/structure/B15313290.png)
